molecular formula C12H11N5O2 B4330867 4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether

4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether

Cat. No.: B4330867
M. Wt: 257.25 g/mol
InChI Key: KOYSLZQTPRSMCP-UHFFFAOYSA-N
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Description

4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether: is a heterocyclic compound that features a fused triazole and triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide, and ethyl chloroformate under different experimental settings .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazine ring.

Scientific Research Applications

Chemistry: This compound is used as a building block for synthesizing more complex molecules.

Biology and Medicine: 4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether and its derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. They are being studied for their potential to inhibit specific biological targets, making them valuable in drug discovery and development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether stands out due to its specific substitution pattern, which can impart unique biological and chemical properties.

Properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-18-8-3-4-11(19-2)9(5-8)10-6-14-17-7-13-16-12(17)15-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYSLZQTPRSMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=NN=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether
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4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether
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4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether
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4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether

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